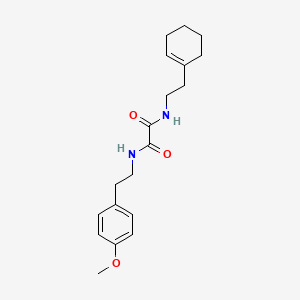
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is an organic compound that features a cyclohexene ring, an oxalamide group, and a methoxyphenethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the oxalamide group: This step involves the reaction of oxalyl chloride with the appropriate amine under controlled conditions.
Attachment of the methoxyphenethyl group: This can be done through a nucleophilic substitution reaction where the methoxyphenethyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as vanadium or palladium may be used in the oxidation steps, while controlled temperature and pressure conditions are maintained to optimize the reaction .
化学反应分析
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a vanadium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.
Methoxyphenethylamine: Known for its psychoactive properties and used in the synthesis of pharmaceuticals.
Uniqueness
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to its combination of a cyclohexene ring, an oxalamide group, and a methoxyphenethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
生物活性
Chemical Structure and Properties
The molecular formula of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is C20H27N3O3, with a molecular weight of approximately 357.45 g/mol. The structure features a cyclohexene ring, a methoxyphenyl group, and an oxalamide moiety, which may contribute to its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxalamides can induce apoptosis in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that oxalamide derivatives inhibited cell proliferation in breast cancer models by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound's potential antimicrobial properties have been investigated as well. A recent study evaluated the antibacterial efficacy of oxalamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable antibacterial activity, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
Emerging research suggests that compounds with methoxyphenyl groups can exhibit neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. A case study highlighted the neuroprotective effects of methoxyphenyl derivatives in models of neurodegenerative diseases, indicating their potential for therapeutic applications in conditions like Alzheimer's disease .
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-9-7-16(8-10-17)12-14-21-19(23)18(22)20-13-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWRKUIZBXOTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














